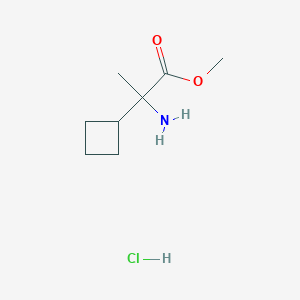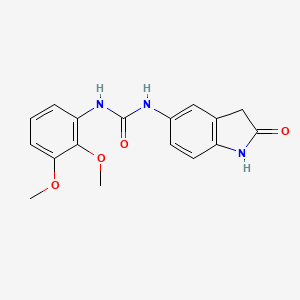
1-(1-(キノキサリン-2-イル)ピロリジン-3-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is a complex organic compound that features a quinoxaline moiety attached to a pyrrolidine ring, which is further linked to an ethanone group
科学的研究の応用
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties.
作用機序
Target of Action
The compound 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, also known as QPE, is a chemical compound with several potential scientific and industrial applications. It has been found to interact with a variety of targets. Derivatives of this compound have been studied as antiparasitic agents, as well as data have been obtained on their antifungal activity . They have been applied as ligands of 5-HT 3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B .
Mode of Action
This can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
The biochemical pathways affected by 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone are diverse, reflecting the compound’s wide range of targets. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, a key process in many cellular functions . .
Result of Action
The molecular and cellular effects of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone’s action depend on the specific target and the context of the interaction. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, potentially influencing cell signaling and other cellular processes . Some of these compounds have been shown to possess analgesic, antileukemic, and tuberculostatic activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone typically involves the formation of the pyrrolidine ring followed by the attachment of the quinoxaline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the quinoxaline group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups .
類似化合物との比較
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-ones share structural similarities and can exhibit comparable biological activities.
Quinoxaline Derivatives: Other quinoxaline-containing compounds may have similar applications in medicinal chemistry and materials science.
Uniqueness: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of the quinoxaline and pyrrolidine moieties, which can confer distinct chemical and biological properties not found in other compounds .
特性
IUPAC Name |
1-(1-quinoxalin-2-ylpyrrolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(18)11-6-7-17(9-11)14-8-15-12-4-2-3-5-13(12)16-14/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKKZQOOMCUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)
![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
